6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine
Description
Chemical Structure and Nomenclature
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine is a heterocyclic organic compound characterized by a pyridine core functionalized with a sulfinyl group and a brominated aryl substituent. Its systematic IUPAC name, 6-[(4-bromophenyl)sulfinyl]pyridin-3-amine , reflects the positions of its functional groups: an amine at the 3-position of the pyridine ring and a 4-bromophenylsulfinyl group at the 6-position. The molecular formula C₁₁H₉BrN₂OS corresponds to a molecular weight of 297.17 g/mol , with a CAS Registry Number of 1221791-64-5 . The SMILES notation C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)N)Br succinctly encodes its structure, highlighting the connectivity between the pyridine ring, sulfinyl bridge, and bromophenyl moiety.
Table 1: Key Structural and Nomenclature Data
| Property | Value |
|---|---|
| IUPAC Name | 6-[(4-Bromophenyl)sulfinyl]pyridin-3-amine |
| Molecular Formula | C₁₁H₉BrN₂OS |
| Molecular Weight | 297.17 g/mol |
| CAS Registry Number | 1221791-64-5 |
| SMILES Notation | C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)N)Br |
Classification within Heterocyclic Chemistry
This compound belongs to two major chemical classes: heterocyclic amines and sulfoxides . The pyridine ring, a six-membered aromatic system with one nitrogen atom, places it within the heterocyclic amine family, a group critical to medicinal chemistry and biochemistry. The sulfinyl group (>S=O) further classifies it as a sulfoxide, a class of organosulfur compounds known for their polarity and chirality. The integration of these functionalities enables unique reactivity patterns, such as participation in oxidation-reduction equilibria and coordination chemistry.
Table 2: Classification Overview
| Category | Description |
|---|---|
| Heterocyclic Compound | Contains a pyridine ring (C₅H₅N derivative) |
| Sulfoxide | Features a sulfinyl functional group (>S=O) |
| Substituted Pyridine | Bromophenylsulfinyl and amine substituents |
Historical Development of Sulfinyl Pyridine Derivatives
The synthesis of pyridine derivatives dates to the 19th century, with the Hantzsch pyridine synthesis (1881) enabling early explorations of substituted pyridines. The introduction of sulfinyl groups into heterocycles gained momentum in the mid-20th century, driven by interest in sulfoxides’ chiral properties and biological activity. Modern methods, such as the use of sodium sulfinates as sulfonylating agents, have streamlined the production of sulfinyl pyridines. For instance, the compound’s synthesis likely involves sulfination of a pyridine precursor, leveraging reagents like 4-bromobenzenesulfinyl chloride. Recent advances in site-selective C–H functionalization, as demonstrated in pyridine sulfonylation, hint at analogous strategies for sulfinyl group installation.
Significance in Organic Chemistry Research
This compound serves as a versatile intermediate in organic synthesis. Its sulfinyl group participates in redox reactions, enabling transformations to sulfones or sulfides, while the bromophenyl moiety offers a handle for cross-coupling reactions. In coordination chemistry, the pyridine nitrogen and sulfinyl oxygen can act as donor atoms, forming complexes with transition metals for catalytic or photoluminescent applications. Additionally, its structural motifs align with bioactive molecules, making it a candidate for drug discovery pipelines.
Table 3: Research Applications
| Application Area | Description |
|---|---|
| Synthetic Intermediate | Building block for pharmaceuticals |
| Coordination Chemistry | Ligand in metal complexes |
| Sulfoxide Reactivity | Model for studying oxidation/reduction |
Propriétés
IUPAC Name |
6-(4-bromophenyl)sulfinylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-1-4-10(5-2-8)16(15)11-6-3-9(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEOGMSMUZNQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=NC=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265831 | |
| Record name | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-64-5 | |
| Record name | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(4-Bromophenyl)sulfinyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine typically involves the reaction of 4-bromobenzenesulfinyl chloride with 3-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated and sulfinyl reagents.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts for Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine.
Reduction: 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the potential of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine as an antimicrobial agent. It has shown promising activity against Gram-positive pathogens, particularly Enterococcus faecium, which is known for its biofilm-associated infections. The compound's structural characteristics allow it to interact effectively with bacterial targets, making it a candidate for developing new antimicrobial therapies.
2. Anticancer Properties
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action appears to involve binding to proteins involved in cancer pathways, potentially inhibiting their function. Further research is necessary to elucidate its efficacy and safety through in vivo studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization methods such as NMR, IR, and elemental analysis confirm the molecular structure and purity of the compound. The synthesis process can be optimized for higher yields and purity, which is crucial for subsequent biological testing.
Future Research Directions
Future studies should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile of this compound in living organisms.
- Mechanistic Studies : Utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry to better understand binding affinities and mechanisms of action.
- Development of Derivatives : Exploring modifications to enhance bioavailability and target specificity.
Mécanisme D'action
The mechanism of action of 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromophenyl group may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Sulfonyl and Sulfanyl Analogs
The sulfinyl group in 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine distinguishes it from its sulfonyl (-SO₂-) and sulfanyl (-S-) analogs:
- However, this may reduce membrane permeability in biological systems .
- 6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine (CAS: N/A) : The sulfanyl (thioether) group is less polar, likely decreasing aqueous solubility but improving lipophilicity, which could favor blood-brain barrier penetration .
Table 1: Structural and Physical Comparison
| Compound | Substituent | Molecular Weight | Key Properties |
|---|---|---|---|
| 6-[(4-Bromophenyl)sulfinyl]-... | -SO- | 325.19 g/mol | Chiral, moderate polarity |
| 6-[(4-Bromophenyl)sulfonyl]-... | -SO₂- | 341.18 g/mol | Higher polarity, oxidized form |
| 6-[(4-Bromophenyl)sulfanyl]-... | -S- | 309.21 g/mol | Lipophilic, reduced solubility |
Quinoline-Based Derivatives
Quinoline scaffolds, such as (Z)-N-(3,4-dihydroxybenzylidene)quinoline-6-carboxy-1-hydrazide, share structural motifs with pyridine derivatives. Key differences include:
- Heterocyclic Core: Quinoline’s fused benzene-pyridine ring system enables π-π stacking interactions, whereas this compound’s single pyridine ring may limit such interactions .
- Biological Activity: Quinoline derivatives exhibit anti-HIV activity via reverse transcriptase inhibition, attributed to their ability to dock into the enzyme’s binding pocket. The 4-bromophenyl group in both compounds may enhance hydrophobic interactions, but the sulfinyl group in the pyridine derivative could introduce steric or electronic effects that alter binding affinity .
Proton Pump Inhibitors (PPIs)
While structurally distinct, PPIs like 6-(difluoro methoxy)-2-[(3,4-dimethoxy pyridine-2-yl)methane sulfinyl]-1H-1,3-benzodiazole share the sulfinyl moiety. PPIs inhibit gastric acid secretion by covalently binding to H+/K+-ATPase. In contrast, this compound lacks the benzodiazole core required for PPI activity, suggesting divergent therapeutic targets .
Research Findings and Hypotheses
- Chirality Effects: The compound’s chirality (due to the sulfinyl group) could lead to enantiomer-specific bioactivity, a feature absent in non-chiral analogs like the sulfanyl derivative .
- Anti-Viral Potential: Structural parallels with quinoline derivatives suggest possible exploration as HIV reverse transcriptase inhibitors, though direct evidence is lacking .
Activité Biologique
6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, a compound with the chemical formula C₁₁H₉BrN₂OS and a molecular weight of 297.18 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₉BrN₂OS
- Melting Point : 168-170 °C
- CAS Number : 1221791-64-5
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The sulfinyl group in its structure may enhance interactions with biological targets, contributing to its efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulates activity of specific enzymes |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Interaction : The compound may interact with enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Cell Membrane Penetration : The lipophilic nature of the bromophenyl group enhances its ability to penetrate cell membranes, facilitating its action within cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anticancer Properties
In vitro experiments revealed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The study highlighted that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating a potential pathway for cancer therapy.
Table 2: Summary of Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-[(4-Bromophenyl)sulfinyl]-3-pyridinylamine, and how can purity be validated?
- Methodology : A two-step synthesis is commonly employed:
Sulfoxidation : React 4-bromophenyl sulfide with an oxidizing agent (e.g., meta-chloroperbenzoic acid) to form the sulfinyl intermediate.
Amination : Introduce the amine group at the 3-position of the pyridine ring via nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig amination).
- Validation : Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) and confirmed by <sup>1</sup>H/<sup>13</sup>C NMR (deuterated DMSO as solvent) .
Q. How can the compound’s solubility and stability be experimentally determined under varying pH conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy (calibration curve at λmax ~280 nm).
- Stability : Incubate the compound in simulated gastric/intestinal fluids (pH 1.2 and 6.8) and monitor degradation via LC-MS over 24 hours. Hydrolysis of the sulfinyl group is a critical stability marker .
Q. What spectroscopic techniques are most effective for characterizing the sulfinyl and amine functional groups?
- Key Techniques :
- FT-IR : Sulfinyl S=O stretch (~1030–1070 cm<sup>-1</sup>) and amine N-H stretch (~3300–3500 cm<sup>-1</sup>).
- NMR : <sup>1</sup>H signals for pyridine protons (δ 7.5–8.5 ppm) and sulfinyl-induced deshielding of adjacent aromatic protons.
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]<sup>+</sup> (expected m/z ~337 for C11H10BrN2OS) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the sulfinyl group’s stereochemistry?
- Challenges : Sulfinyl groups exhibit non-planar geometry, leading to potential disorder. Refinement with anisotropic displacement parameters and twin-law corrections (e.g., using HKLF 5 in SHELXL) improves accuracy.
- Case Study : Similar sulfinyl-containing pyridines show chiral S=O configurations (R/S) with distinct intermolecular hydrogen bonds to the amine group, influencing crystal packing .
Q. What strategies mitigate contradictions in reported biological activity data for this compound?
- Root Cause Analysis : Discrepancies often arise from:
- Impurity profiles : Trace thiol/sulfide byproducts (from incomplete sulfoxidation) may act as off-target inhibitors.
- Assay Conditions : Variations in cell permeability (logP ~2.6) and serum protein binding affect IC50 values .
- Resolution :
- Dose-Response Validation : Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays).
- Metabolite Screening : Use hepatic microsomes to identify active metabolites confounding initial results .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for MAO-B inhibition?
- Design Framework :
- Pharmacophore Modeling : Align with MAO-B’s hydrophobic cavity (validated via docking with AutoDock Vina).
- Modifications :
- Electron-Withdrawing Groups : Replace 4-bromo with 4-CF3 to enhance π-stacking with FAD cofactor.
- Stereochemistry : Synthesize enantiomers to probe chiral selectivity (R-configuration favored in MAO-B inhibitors) .
- Validation : Competitive inhibition assays using recombinant MAO-A/MAO-B and kynuramine as substrate .
Q. What experimental and computational methods predict the compound’s metabolic stability?
- Integrated Approach :
In Vitro : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.
In Silico : Use ADMET Predictor™ to identify cytochrome P450 (CYP3A4/2D6) oxidation sites, focusing on sulfinyl and pyridine moieties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
